

# Application Note: Determination of (S)-(-)-Pantoprazole Sodium Salt Concentration using UV Spectrophotometry

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## Compound of Interest

Compound Name: (S)-(-)-Pantoprazole Sodium Salt

Cat. No.: B1146597

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## Introduction

(S)-(-)-Pantoprazole, a proton pump inhibitor, is the active S-enantiomer of pantoprazole. It is widely used for the treatment of acid-related gastrointestinal disorders. Accurate and reliable analytical methods are crucial for the quality control of **(S)-(-)-Pantoprazole Sodium Salt** in bulk drug and pharmaceutical dosage forms. This application note describes a simple, rapid, and cost-effective UV spectrophotometric method for the quantitative determination of **(S)-(-)-Pantoprazole Sodium Salt**. The method is validated in accordance with International Council for Harmonisation (ICH) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Principle

The method is based on the measurement of the ultraviolet absorbance of **(S)-(-)-Pantoprazole Sodium Salt** in a suitable solvent. The molecule exhibits a characteristic absorption maximum ( $\lambda_{\text{max}}$ ) in the UV region, and the absorbance at this wavelength is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law.

## Method Validation Summary

The described UV spectrophotometric method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The validation parameters demonstrate that the method is sensitive, accurate, and precise for the intended application.

## Data Presentation

A summary of the quantitative data and validation parameters for the UV spectrophotometric determination of Pantoprazole Sodium Salt is presented in the table below. The data is compiled from various studies to provide a comprehensive overview.

Parameter	Result	Reference
Wavelength Maximum ( $\lambda_{\text{max}}$ )	289 nm	[5]
290 nm	[1]	
295 nm	[2][6]	
Solvent/Diluent	Distilled Water	
0.1N Sodium Hydroxide	[2]	[1][5]
Methanol:Water (1:9, v/v)	[6]	
Linearity Range	3 - 21 $\mu\text{g/mL}$	
5 - 35 $\mu\text{g/mL}$	[1]	[5]
1 - 20 $\mu\text{g/mL}$	[2]	
Correlation Coefficient ( $r^2$ )	> 0.997	
Accuracy (% Recovery)	99.20% - 101.21%	[1]
99.7% - 100.8%	[5]	
Precision (% RSD)	< 1%	[1]
Limit of Detection (LOD)	0.989 $\mu\text{g/mL}$ (in Distilled Water)	[1]
0.083 $\mu\text{g/mL}$ (in 0.1N NaOH)	[2]	
Limit of Quantification (LOQ)	1.954 $\mu\text{g/mL}$ (in Distilled Water)	[1]
0.250 $\mu\text{g/mL}$ (in 0.1N NaOH)	[2]	

## Experimental Protocols

This section provides a detailed methodology for the determination of **(S)-(-)-Pantoprazole Sodium Salt** concentration using UV spectrophotometry.

### 1. Materials and Reagents

- **(S)-(-)-Pantoprazole Sodium Salt** reference standard
- Distilled water (or 0.1N NaOH, or Methanol:Water (1:9, v/v))
- Volumetric flasks (100 mL, 50 mL, 10 mL)
- Pipettes
- UV-Vis Spectrophotometer with 1 cm quartz cuvettes

### 2. Preparation of Standard Stock Solution (100 µg/mL)

- Accurately weigh 10 mg of **(S)-(-)-Pantoprazole Sodium Salt** reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Dissolve the standard in approximately 50 mL of the chosen solvent (e.g., distilled water).
- Make up the volume to 100 mL with the same solvent and mix well to ensure homogeneity.  
[\[1\]](#)[\[5\]](#)

### 3. Preparation of Working Standard Solutions and Calibration Curve

- From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions to cover the desired concentration range (e.g., 5-35 µg/mL).[\[1\]](#)
- For example, to prepare a 20 µg/mL solution, pipette 20 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
- Measure the absorbance of each working standard solution at the predetermined  $\lambda_{\text{max}}$  (e.g., 290 nm) against a solvent blank.[\[1\]](#)

- Plot a calibration curve of absorbance versus concentration.
- Determine the correlation coefficient ( $r^2$ ) of the calibration curve, which should be close to 1 (typically  $>0.99$ ).[\[2\]](#)[\[5\]](#)

#### 4. Preparation of Sample Solution

- For bulk drug analysis, accurately weigh an amount of the sample equivalent to 10 mg of **(S)-(-)-Pantoprazole Sodium Salt** and prepare a 100 µg/mL solution following the same procedure as the standard stock solution.
- For tablet dosage form, weigh and finely powder not fewer than five tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of **(S)-(-)-Pantoprazole Sodium Salt** and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of the solvent, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to the mark with the solvent.
- Filter the solution through a suitable filter paper (e.g., Whatman filter paper #41) to remove any insoluble excipients.[\[5\]](#)
- Dilute the filtrate with the solvent to obtain a final concentration within the linearity range of the method.[\[1\]](#)

#### 5. Measurement and Calculation

- Measure the absorbance of the final sample solution at the  $\lambda_{\text{max}}$  against the solvent blank.
- Calculate the concentration of **(S)-(-)-Pantoprazole Sodium Salt** in the sample solution using the regression equation obtained from the calibration curve.

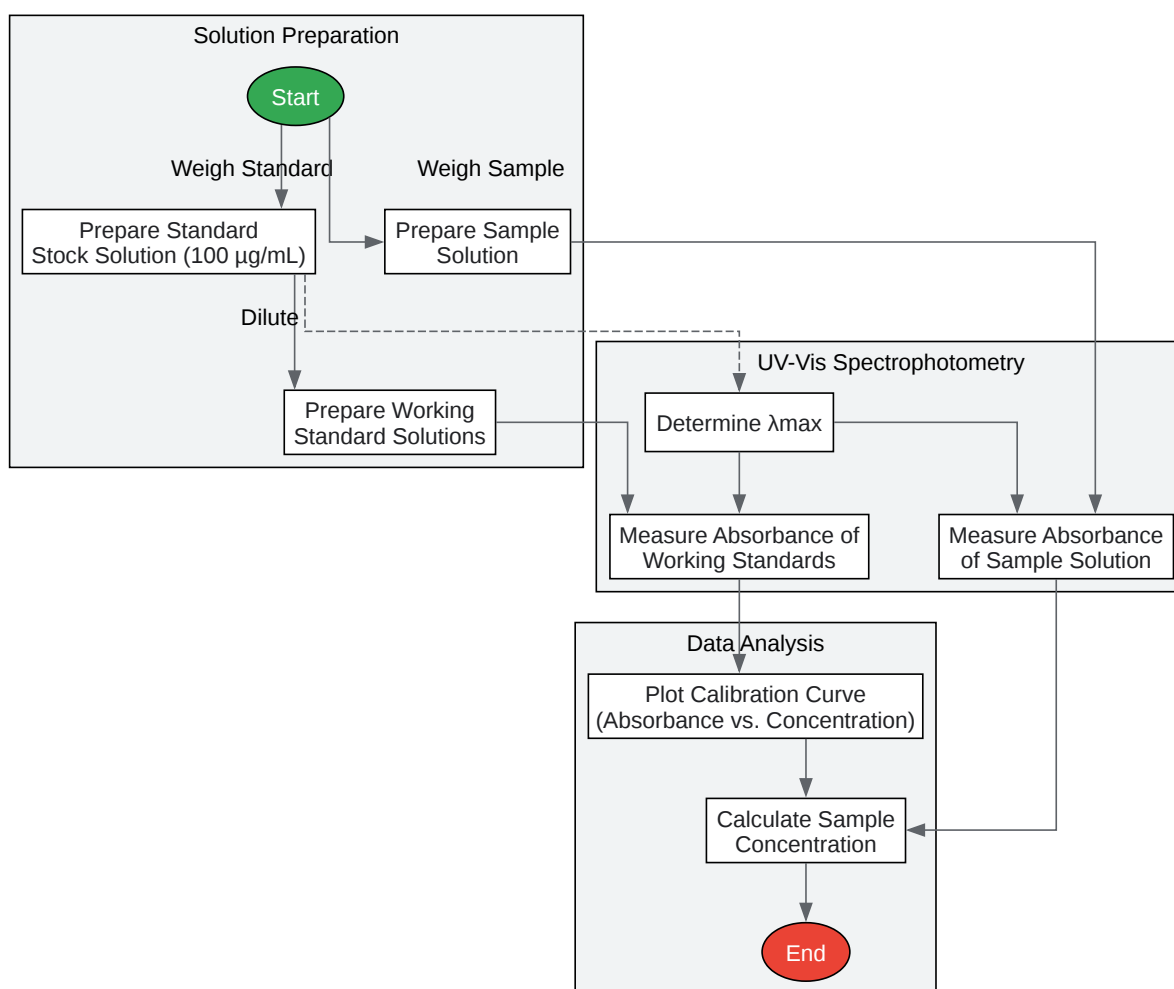
Calculation:

$$\text{Concentration } (\mu\text{g/mL}) = (\text{Absorbance of sample} - \text{Intercept}) / \text{Slope}$$

The amount of drug in the dosage form can then be calculated based on the dilutions made.

## Visualizations

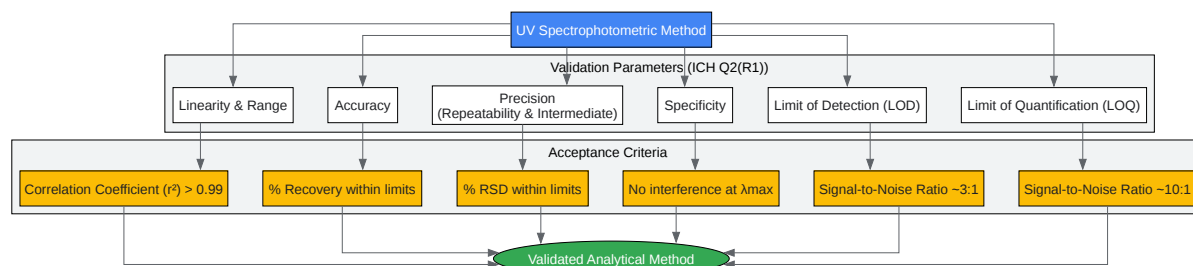
### Experimental Workflow Diagram



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Caption: Experimental workflow for the UV spectrophotometric determination of **(S)-(-)-Pantoprazole Sodium Salt**.

## Logical Relationship for Method Validation



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Caption: Logical relationship of validation parameters for the analytical method as per ICH guidelines.

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